molecular formula C11H13IO B14055631 1-(2-Ethyl-3-iodophenyl)propan-2-one

1-(2-Ethyl-3-iodophenyl)propan-2-one

Cat. No.: B14055631
M. Wt: 288.12 g/mol
InChI Key: PTXIASYGUAKFCX-UHFFFAOYSA-N
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Description

1-(2-Ethyl-3-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H13IO. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further substituted with an ethyl group and a propan-2-one moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethyl-3-iodophenyl)propan-2-one typically involves the iodination of a suitable precursor. One common method is the iodination of 2-ethylphenylpropan-2-one using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethyl-3-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The propan-2-one moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted phenylpropan-2-one derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-Ethyl-3-iodophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications may still be under investigation.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-3-iodophenyl)propan-2-one depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation and reduction reactions, the carbonyl group undergoes changes in its oxidation state, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Iodophenyl)propan-2-one: Similar structure but lacks the ethyl group.

    1-(3-Iodophenyl)propan-2-one: Iodine atom is positioned differently on the phenyl ring.

    1-(2-Ethylphenyl)propan-2-one: Lacks the iodine atom.

Uniqueness

1-(2-Ethyl-3-iodophenyl)propan-2-one is unique due to the combination of the ethyl group and the iodine atom on the phenyl ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

1-(2-ethyl-3-iodophenyl)propan-2-one

InChI

InChI=1S/C11H13IO/c1-3-10-9(7-8(2)13)5-4-6-11(10)12/h4-6H,3,7H2,1-2H3

InChI Key

PTXIASYGUAKFCX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1I)CC(=O)C

Origin of Product

United States

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